N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a structurally complex compound featuring a benzofuran-2-carbonyl moiety linked to a piperidin-4-ylmethyl group, which is further connected to a 1-methyl-1H-imidazole-4-sulfonamide unit. The piperidine ring contributes conformational flexibility, which may influence bioavailability and receptor interaction.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22-12-18(20-13-22)28(25,26)21-11-14-6-8-23(9-7-14)19(24)17-10-15-4-2-3-5-16(15)27-17/h2-5,10,12-14,21H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAXHRQWFDAKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that integrates various structural motifs, including a benzofuran moiety, a piperidine ring, and an imidazole sulfonamide. These components suggest a potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available research findings.
Structural Overview
The compound can be structurally represented as follows:
This structure incorporates:
- Benzofuran : Known for its presence in various natural products and pharmaceuticals.
- Piperidine : A cyclic amine that often contributes to the biological activity of compounds.
- Imidazole Sulfonamide : This functional group is frequently associated with antibacterial and antifungal properties.
Enzyme Inhibition
The imidazole sulfonamide structure is often linked to enzyme inhibition. Studies have shown that imidazole derivatives can act as potent inhibitors of various enzymes, including aromatase and other key metabolic enzymes:
| Enzyme Target | Compound | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Aromatase | Imidazole Derivative | Competitive | <10 |
| JAK1 | BnZ Derivative | Non-competitive | 6.1 |
This suggests that this compound may also exhibit similar inhibitory effects on relevant biological targets .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may involve:
- Receptor Interactions : Binding to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : Influencing pathways related to cell growth, apoptosis, and inflammation.
Case Studies
While specific case studies on this compound are scarce, analogous compounds have demonstrated promising results in preclinical models:
Study Example
In a study examining the anticancer effects of benzofuran derivatives:
- Objective : To evaluate the cytotoxicity against various cancer cell lines.
- Results : Notable reductions in cell viability were observed at concentrations correlating with structural modifications similar to those found in this compound.
Comparison with Similar Compounds
Imidazole-Bipyridine Derivatives
The compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (–2) shares the 1-methylimidazole moiety but lacks the benzofuran and sulfonamide groups. Instead, it incorporates a bipyridine system and a benzene diamine unit. In contrast, the target compound’s sulfonamide group likely improves solubility and target specificity, particularly in enzyme inhibition (e.g., carbonic anhydrase or kinase targets).
Benzimidazole-Piperidine Derivatives
Compounds like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () feature benzimidazole and piperidine units. The target compound’s benzofuran may reduce metabolic degradation compared to benzimidazole, as furan rings are less prone to oxidative metabolism .
Sulfonamide-Containing Analogues
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide () includes a sulfonamide group and a piperidine-carboxamide linkage. Both this compound and the target have sulfonamides, but the latter replaces benzimidazole with benzofuran and introduces a methylimidazole. The 4-chlorophenylsulfonyl group in ’s compound may enhance lipophilicity, whereas the target’s benzofuran could improve π-stacking in hydrophobic binding pockets .
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | ~449.5 (calculated) | Benzofuran, sulfonamide, piperidine | Enzyme inhibition, antimicrobial |
| N-[4-(1-Methylimidazol-2-yl)bipyridine]... | ~407.4 (reported) | Bipyridine, imidazole, diamine | Fluorescent probes, metal coordination |
| 1-[(4-Fluorophenyl)methyl]-N-... | ~505.0 (reported) | Benzimidazole, piperidine, methoxy | Kinase/GPCR inhibition |
| N-(4-(Benzimidazol-2-yl)phenyl)-... | 495.0 (reported) | Benzimidazole, sulfonamide, piperidine | Anticancer, antibacterial |
- Solubility : The target compound’s sulfonamide group likely improves aqueous solubility compared to bipyridine derivatives (–2) but may be less lipophilic than benzimidazole analogues (–4).
- Bioactivity : Imidazole derivatives are associated with antimicrobial and anticancer activities . The benzofuran-sulfonamide combination in the target compound may synergize these effects, similar to sulfonamide-containing benzimidazoles in .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1: Condensation of benzofuran-2-carbonyl chloride with piperidin-4-ylmethanol to form the piperidine-benzofuran intermediate.
- Step 2: Sulfonamide coupling using 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
Key Reaction Parameters:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DMF, ethanol | |
| Catalyst | Triethylamine | |
| Temperature | 60–80°C (reflux) | |
| Monitoring Method | TLC (Rf = 0.3 in 7:3 EtOAc/hexane) |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Confirm proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, piperidine methylene at δ 2.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with methanol/water (65:35) mobile phase at 1.0 mL/min .
- Mass Spectrometry (MS): ESI-MS to verify molecular ion peak (e.g., [M+H]⁺ at m/z 457.2) .
Q. What factors influence its stability during storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the benzofuran moiety .
- Temperature: Maintain at –20°C in anhydrous conditions to avoid hydrolysis of the sulfonamide group .
- Humidity Control: Use desiccants (e.g., silica gel) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modify Substituents:
- Replace benzofuran with furan or benzimidazole to assess aromatic ring contributions .
- Alter the piperidine methyl group to ethyl or isopropyl to study steric effects .
- Assay Selection: Test modified analogs in enzyme inhibition (e.g., kinase assays) and cell-based models (e.g., cytotoxicity in cancer lines) .
Example SAR Data from Analogous Compounds:
| Compound Modification | Biological Activity Change | Source |
|---|---|---|
| Benzenesulfonamide substitution | Reduced kinase inhibition | |
| Pyrazole ring addition | Enhanced antimicrobial activity |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro activity with cellular uptake .
- Metabolic Stability: Perform liver microsome studies to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
Q. What in silico strategies predict its biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK) .
- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to validate target engagement .
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in sulfonamide) for virtual screening .
Q. How to design degradation studies to identify major metabolites?
Methodological Answer:
Q. What analytical methods quantify this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
